N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide
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Overview
Description
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a picolinamide moiety with a thiophene ring substituted with a 1,2,4-oxadiazole group
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety and the NH2 group were revealed to form intramolecular hydrogen bonds .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been found to impact various pathways related to cancer therapy, age-related diseases, and antimicrobial activity .
Pharmacokinetics
The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects .
Action Environment
It’s worth noting that the stability and activity of similar 1,2,4-oxadiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-oxadiazoles, a related class of compounds, have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it is plausible that N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given the known activities of related 1,3,4-oxadiazoles, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known activities of related compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that related compounds undergo multistep processes involving both oxidation and conjugation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.
Thiophene ring functionalization: The thiophene ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Picolinamide attachment: Finally, the picolinamide moiety is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide: Similar structure but with a benzamide moiety instead of picolinamide.
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)nicotinamide: Contains a nicotinamide group instead of picolinamide.
Uniqueness
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-15-13(19-17-8)11-9(5-7-20-11)16-12(18)10-4-2-3-6-14-10/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYODGYQWKNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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